(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its structural features and potential therapeutic applications. It belongs to the class of pyrrolopyridines, which are known for their biological activity and utility in drug development. This compound specifically contains a chloro substituent at the 5-position of the pyrrole ring, contributing to its unique chemical properties.
The compound is classified under heterocyclic compounds, specifically as a pyrrolopyridine derivative. It is often synthesized in research laboratories focused on drug discovery and development. The synthesis of this compound can be linked to studies aimed at optimizing therapeutic agents, particularly those related to cancer treatment and other diseases where pyrrolopyridines play a significant role .
The synthesis of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can be achieved through various methods including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to verify the structure and purity of synthesized compounds .
The molecular structure of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine features a pyrrole ring fused to a pyridine ring. The presence of the chloro substituent at the 5-position influences both the electronic properties and steric hindrance around the nitrogen atom in the amine group.
Clc1cnc2[nH]cc(c2c1)C(CN)N
.The three-dimensional conformation is crucial for understanding its interactions with biological targets .
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can participate in several chemical reactions:
These reactions are often conducted under controlled conditions to optimize yield and selectivity. Monitoring is typically performed using chromatographic methods to ensure that side reactions do not dominate .
The mechanism of action for (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine largely depends on its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Upon binding to its target, it may inhibit or activate specific biochemical pathways, potentially leading to therapeutic effects such as anti-cancer activity or modulation of neurotransmitter systems.
Research indicates that compounds within this class may exhibit selective inhibition against certain kinases or receptors involved in tumor growth and progression .
Relevant safety data indicates that it may cause skin irritation upon contact, necessitating appropriate handling precautions during laboratory work .
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific uses:
Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives constitute a distinct class of nitrogen-dense heterocycles characterized by a fused bicyclic framework featuring a pyrrole ring condensed with a pyridine ring. This scaffold exists in four isomeric forms (4-, 5-, 6-, and 7-azaindoles), with 7-azaindole exhibiting unique physicochemical properties due to the strategic positioning of its ring nitrogen atoms. The "(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine" derivative exemplifies a functionally enriched variant, incorporating:
Table 1: Comparative Physicochemical Properties of Azaindole Isomers
Isomer | Log P | tPSA (Ų) | Aqueous Solubility | Hydrogen Bonding Capacity |
---|---|---|---|---|
7-Azaindole | 1.28 | 28.7 | Moderate | Donor/Acceptor pair |
6-Azaindole | 1.35 | 28.7 | Low-Moderate | Donor/Acceptor pair |
5-Azaindole | 1.42 | 28.7 | Low | Donor/Acceptor pair |
4-Azaindole | 1.50 | 28.7 | Low | Donor/Acceptor pair |
Data derived from systematic analyses of azaindole bioisosteres [4].
The C5 chlorine atom significantly influences reactivity patterns, enabling directed metalation for C–H functionalization or serving as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) [2] [7]. The 3-aminomethyl group exhibits basicity (predicted pKa ~12.97), enhancing water solubility of derivatives through salt formation and enabling interactions with biological targets via hydrogen bonding or ionic contacts [3].
7-Azaindole derivatives demonstrate broad therapeutic potential across challenging disease areas:
Neglected Tropical Diseases (NTDs): Optimized 3,5-disubstituted-7-azaindoles (e.g., NEU-1207) exhibit potent activity against Trypanosoma brucei (pEC₅₀ > 7.0), the causative agent of Human African Trypanosomiasis (HAT). These compounds disrupt essential parasite kinases through hinge-binding interactions analogous to ATP, yet overcome resistance mechanisms seen with existing therapeutics like fexinidazole [1] [4].
Oncology: The 7-azaindole scaffold serves as a privileged structure in kinase inhibition, forming critical hydrogen bonds with kinase hinge regions. Key examples include:
Table 2: Bioactivity Profiles of Selected 7-Azaindole Therapeutics
Therapeutic Area | Compound | Biological Target | Key Activity | |
---|---|---|---|---|
HAT | NEU-1207 | T. brucei kinases | pEC₅₀ = 7.2 | |
Melanoma | Vemurafenib | BRAF V600E kinase | FDA-approved | |
Tenosynovial tumors | Pexidartinib | CSF1R kinase | FDA-approved | |
Glioblastoma | Compound 21 | DYRK1B/DYRK2 kinases | Nanomolar IC₅₀ | |
HIV-associated neuroinflammation | URMC-099 | MLK3 kinase | Neuroprotective effects | [4] |
The scaffold’s versatility extends to antiviral applications, with compound 24 demonstrating activity against dengue and Ebola viruses via host AAK1 kinase inhibition [4]. This multi-target engagement profile underscores the 7-azaindole’s significance in addressing mechanistically diverse diseases.
The strategic incorporation of aminomethyl groups at the 3-position of 7-azaindoles addresses critical pharmacological limitations while enhancing target engagement:
Metabolic Stability Optimization: Early lead compounds (e.g., NEU-1207) exhibited high human liver microsome clearance (HLM Clint = 190 μL/min/mg) due to oxidative metabolism at C3 substituents. Aminomethyl analogs mitigate this liability by introducing polar functionality that reduces unproductive metabolic oxidation [1].
Blood-Brain Barrier (BBB) Penetration: Despite promising anti-trypanosomal activity, compound 29d failed preclinical progression due to inadequate BBB penetration—a critical requirement for stage 2 HAT treatment. 3-Aminomethyl derivatives offer improved CNS multiparameter optimization (CNS-MPO) scores through:
Synthetic Versatility: The primary amine serves as a handle for rapid diversification:
Target Engagement Enhancement: Molecular modeling confirms the aminomethyl group’s role in forming salt bridges with aspartate/glutamate residues (e.g., in kinase ATP pockets) and hydrogen bonds with backbone carbonyls. This is exemplified in PI3Kγ inhibition, where 7-azaindole nitrogen atoms hydrogen-bond with Val882 while the 3-aminomethyl extension occupies hydrophobic pockets [4] [6].
Synthetic routes to these derivatives leverage halogenated intermediates like 5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1260848-49-4), which undergoes Suzuki coupling for C5 diversification, followed by electrophilic amination or protection/deprotection sequences to install the 3-aminomethyl group [7] [8].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3